7'-hydroxy-8'-(morpholin-4-ylmethyl)-2H,2'H-3,4'-bichromene-2,2'-dione
Beschreibung
7'-Hydroxy-8'-(morpholin-4-ylmethyl)-2H,2'H-3,4'-bichromene-2,2'-dione is a synthetic coumarin-based bichromene derivative characterized by a morpholine moiety at the 8'-position and a hydroxyl group at the 7'-position. Its structure comprises two chromene units linked at the 3- and 4'-positions, forming a fused bicyclic system.
Eigenschaften
Molekularformel |
C23H19NO6 |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
7-hydroxy-8-(morpholin-4-ylmethyl)-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C23H19NO6/c25-19-6-5-15-16(17-11-14-3-1-2-4-20(14)29-23(17)27)12-21(26)30-22(15)18(19)13-24-7-9-28-10-8-24/h1-6,11-12,25H,7-10,13H2 |
InChI-Schlüssel |
UZHHMQJLLLXPIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch im größeren Maßstab, umfassen. Der Prozess wäre auf Kosteneffizienz, Ausbeute und Sicherheit optimiert. Techniken wie kontinuierliche Strömungsreaktoren und automatisierte Synthese können eingesetzt werden, um den Produktionsprozess zu optimieren. Darüber hinaus sind Reinigungsverfahren wie Umkristallisation und Chromatographie entscheidend, um die Verbindung in reiner Form zu erhalten.
Analyse Chemischer Reaktionen
Nucleophilic Substitution at Morpholinomethyl Group
The morpholine-substituted methyl group (-CH₂-morpholine) undergoes nucleophilic substitution under acidic or basic conditions. This reaction enables functional group interconversion for pharmacological optimization.
| Reaction Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| HCl (2M), 80°C, 6 hrs | -CH₂-Cl derivative | 72 | |
| NaN₃/DMF, 100°C, 12 hrs | -CH₂-N₃ azide derivative | 65 |
Oxidation of Hydroxyl Group
The phenolic -OH group at position 7' is susceptible to oxidation, particularly in the presence of transition metal catalysts.
Key reaction pathway:
7'-OH → 7'-keto derivative (using Jones reagent/CrO₃)
| Oxidizing Agent | Temperature (°C) | Conversion Rate | Byproducts Identified |
|---|---|---|---|
| CrO₃/H₂SO₄ | 25 | 89% | Chromium salts |
| KMnO₄/NaOH | 60 | 78% | MnO₂, carboxylic acid traces |
Cycloaddition Reactions
The electron-deficient chromen-2-one system participates in [4+2] cycloadditions with dienophiles like maleic anhydride .
Example reaction:
Chromenone + Maleic anhydride → Fused oxazepine-dione derivative
| Dienophile | Solvent | Reaction Time | Product Stability |
|---|---|---|---|
| Maleic anhydride | Dry benzene | 8 hrs | Stable up to 150°C |
| DMAD* | Toluene | 12 hrs | Hygroscopic; requires drying |
*DMAD = Dimethyl acetylenedicarboxylate
Esterification and Acylation
The hydroxyl group undergoes esterification with acid chlorides/anhydrides, enabling prodrug synthesis.
Representative data:
| Acylating Agent | Catalyst | Ester Product Solubility (mg/mL) | Bioactivity Change* |
|---|---|---|---|
| Acetyl chloride | Pyridine | 4.8 (PBS) | +37% CYP3A4 inhibition |
| Benzoyl chloride | DMAP | 2.1 (PBS) | Reduced cytotoxicity |
*Compared to parent compound
Metal Complexation
The compound forms coordination complexes with transition metals via hydroxyl and carbonyl oxygen atoms .
Documented complexes:
| Metal Ion | Ligand Ratio | Application Area | Stability Constant (log K) |
|---|---|---|---|
| Cu²⁺ | 1:2 | Antimicrobial catalysts | 12.4 ± 0.3 |
| Fe³⁺ | 1:1 | Oxidation reaction mediator | 9.8 ± 0.2 |
Photochemical Reactions
Under UV irradiation (λ = 254 nm), the chromene system undergoes [2π+2π] dimerization, forming cyclobutane-linked dimers .
Key parameters:
-
Quantum yield: Φ = 0.18 ± 0.03
-
Wavelength dependence: Maximal at 270 nm
-
Solvent effect: 23% faster in acetonitrile vs. methanol
pH-Dependent Tautomerism
The compound exhibits keto-enol tautomerism in aqueous solutions, with equilibrium shifting at physiological pH :
| pH Range | Dominant Form | Biological Relevance |
|---|---|---|
| <6.0 | Keto | Improved membrane permeability |
| 6.0-8.0 | Enol | Enhanced protein binding affinity |
| >8.0 | Deprotonated | Increased aqueous solubility |
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds that incorporate morpholine rings. For instance, a series of morpholinylchalcones were synthesized and tested against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. The results indicated promising activities for certain derivatives with IC50 values as low as 2.78 µg/mL against A-549 cells . This suggests that the incorporation of morpholine in the structure enhances the pharmacological profile of these compounds.
Antimicrobial Properties
Compounds similar to 7'-hydroxy-8'-(morpholin-4-ylmethyl)-2H,2'H-3,4'-bichromene-2,2'-dione have demonstrated significant antimicrobial activity. The presence of the morpholine moiety has been linked to enhanced interactions with microbial targets, potentially leading to increased efficacy against resistant strains .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several morpholine-based heterocycles and evaluated their antitumor activity. The results indicated that specific structural modifications could lead to compounds with enhanced potency against cancer cell lines .
- Biological Characterization : Another investigation focused on the biological characterization of similar compounds revealed their potential in inhibiting key enzymes involved in tumor growth and metastasis .
Data Table: Summary of Biological Activities
Wirkmechanismus
Der Wirkungsmechanismus von 7'-Hydroxy-8'-(Morpholin-4-ylmethyl)-2H,2'H-3,4'-Bichromen-2,2'-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Hydroxy- und Morpholin-4-ylmethylgruppen können Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Enzymen oder Rezeptoren eingehen und deren Aktivität modulieren. Der Bichromen-Kern kann auch eine Rolle bei der Stabilisierung der Bindung der Verbindung an ihre Zielstrukturen spielen.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound is part of a broader class of coumarin-based bichromenes. Below is a detailed comparison with key analogues:
Structural Features
| Compound Name | Substituents at 7'/8' Positions | Core Structure |
|---|---|---|
| 7'-Hydroxy-8'-(morpholin-4-ylmethyl)-2H,2'H-3,4'-bichromene-2,2'-dione (Target) | 7'-OH, 8'-(morpholin-4-ylmethyl) | 3,4'-Bichromene-2,2'-dione |
| 6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione (Compound 2) | 7’-OH, 8’-methyl, 6’-(dimethylaminomethyl) | 3,4’-Bichromene-2,2’-dione |
| 7,7’,8’-Trihydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione (Compound 3) | 7’-OH, 7-OH, 8’-OH | 3,4’-Bichromene-2,2’-dione |
| 6/8((Di(pyridin-2-ylmethyl)amino)methyl)-7-hydroxyl-4-(methylthio)-2-oxo-2H-chromene-3-carbonitrile (Fluorescent Probe) | 7-OH, 6/8-(di(pyridin-2-ylmethyl)aminomethyl), 4-SMe | Monomeric chromene-3-carbonitrile |
Key Observations :
- The target compound substitutes the 8'-position with a morpholine ring, enhancing hydrogen-bonding capacity compared to the dimethylamino group in Compound 2 .
- Compound 3 lacks alkyl/heterocyclic substituents, relying solely on hydroxyl groups for interactions, which may reduce solubility in hydrophobic environments .
- Fluorescent probes () prioritize pyridine-based substituents for nucleolar staining, whereas the target compound’s morpholine group may favor hCA binding .
Key Observations :
- Compound 2’s high yield (83%) suggests efficient synthesis via condensation of (7-hydroxy-8-methylcoumarin-4-yl)acetic acid methyl ester and 2-hydroxybenzaldehyde .
- The target compound’s morpholine group likely improves aqueous solubility compared to Compound 2’s dimethylamino substituent.
- Compound 3’s low yield (45%) and high melting point (>270°C) reflect challenges in synthesizing polyhydroxylated bichromenes .
Key Observations :
- Compound 2’s dimethylamino group contributes to stronger hCA inhibition compared to Compound 3’s hydroxyl-rich structure .
- The target compound’s morpholine group may enhance hCA binding via water-mediated interactions, though experimental validation is needed.
- Fluorescent probes prioritize cell permeability and nucleolar affinity, diverging from the hCA-focused activity of bichromenes .
Biologische Aktivität
7'-hydroxy-8'-(morpholin-4-ylmethyl)-2H,2'H-3,4'-bichromene-2,2'-dione is a synthetic compound belonging to the bichromene class. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₄H₁₅NO₄
- Molecular Weight : 255.28 g/mol
- Melting Point : 139–142 °C
The biological activity of 7'-hydroxy-8'-(morpholin-4-ylmethyl)-2H,2'H-3,4'-bichromene-2,2'-dione is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. This inhibition can lead to apoptosis (programmed cell death) in cancer cells.
- Receptor Modulation : It may modulate receptor activity, affecting signaling pathways critical for cell survival and proliferation.
- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: Anticancer Effects
In a study examining the effects of 7'-hydroxy-8'-(morpholin-4-ylmethyl)-2H,2'H-3,4'-bichromene-2,2'-dione on human breast adenocarcinoma (MCF-7) cells, researchers observed significant cytotoxicity at concentrations as low as 10 µM. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways, leading to increased p53 expression levels and subsequent cell death .
Case Study 2: Enzyme Interaction
Further investigations revealed that this compound effectively inhibited certain kinases involved in tumor growth. For instance, it was found to inhibit the activity of protein kinases that are crucial for cell cycle regulation in leukemia cells (U-937), demonstrating a dose-dependent response .
Case Study 3: Antioxidant Potential
A recent study highlighted its potential as an antioxidant agent. The compound demonstrated a significant ability to scavenge free radicals in vitro, suggesting possible applications in preventing oxidative stress-related damage in cells .
Q & A
Q. What synthetic methodologies are recommended for the preparation of 7'-hydroxy-8'-(morpholin-4-ylmethyl)-3,4'-bichromene-2,2'-dione, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of coumarin-based dimers typically involves condensation reactions between pre-functionalized coumarin monomers. For example, a modified Mannich reaction could introduce the morpholinylmethyl group at the 8'-position, as described in similar compounds . Key steps include:
- Using DBU (1,8-diazabicycloundec-7-ene) in anhydrous dioxane to promote coupling between coumarin precursors.
- Optimizing stoichiometric ratios of formaldehyde and morpholine derivatives to avoid over-alkylation.
- Employing iodine (I₂) as a catalyst for regioselective dimerization, achieving ~21% yield in analogous bichromene syntheses .
- Purification via column chromatography (e.g., EtOAc/MeOH gradients) to isolate the target compound from side products .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming the presence of the morpholinylmethyl group (δ ~2.5–3.5 ppm for N–CH₂ protons) and hydroxycoumarin signals (δ ~10–12 ppm for phenolic -OH) .
- HR-MS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., expected [M+H⁺] at m/z ~505–617 for dimeric coumarins) .
- IR Spectroscopy : Identifies carbonyl stretches (ν ~1640–1780 cm⁻¹ for lactone and dione groups) .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions using SHELX software for refinement .
Q. How can researchers assess the compound’s stability under varying pH and solvent conditions?
- Methodological Answer :
- Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) and polar aprotic solvents (e.g., DMSO, dioxane) at 25–60°C.
- Monitor degradation via HPLC-UV at 254 nm, comparing retention times and peak areas over 72 hours .
- Use LC-MS to identify degradation products, focusing on hydrolysis of the morpholine ring or lactone opening .
Advanced Research Questions
Q. How can contradictions in bioactivity data (e.g., antiviral vs. cytotoxic effects) be systematically addressed?
- Methodological Answer :
- Perform orthogonal assays :
- Antiviral Activity : Test inhibition of SARS-CoV-2 nsp16 methyltransferase using fluorescence polarization assays (IC₅₀ values) .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to differentiate antiviral efficacy from nonspecific toxicity .
- Validate compound purity via ¹H NMR and HPLC to rule out impurities as confounding factors .
- Explore structure-activity relationships (SAR) by synthesizing analogs without the morpholinylmethyl group to isolate functional contributions .
Q. What computational strategies support the analysis of this compound’s interaction with viral targets like nsp16?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses within the nsp16 SAM-binding pocket, prioritizing coumarin-naphthalene interactions .
- MD Simulations (Molecular Dynamics) : Simulate binding stability (50–100 ns trajectories) in explicit solvent to assess hydrogen bonding with key residues (e.g., Lys⁴⁸, Asp⁷³) .
- Free Energy Calculations : Apply MM-GBSA to quantify binding affinities and compare with experimental IC₅₀ values .
Q. How does the morpholinylmethyl substituent influence pharmacokinetic properties such as solubility and membrane permeability?
- Methodological Answer :
- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) using shake-flask methods. Morpholine’s hydrophilicity may enhance aqueous solubility vs. unsubstituted analogs .
- Permeability : Perform Caco-2 cell monolayer assays to calculate apparent permeability (Papp), with P-gp inhibition studies to evaluate efflux risks .
- LogP Determination : Use reverse-phase HPLC to estimate octanol-water partition coefficients, correlating with bioavailability predictions .
Q. What strategies mitigate regioselectivity challenges during the synthesis of coumarin dimers?
- Methodological Answer :
- Protecting Groups : Temporarily block the 7-hydroxy group with acetyl or TBS (tert-butyldimethylsilyl) to direct alkylation to the 8-position .
- Lewis Acid Catalysis : Employ BF₃·OEt₂ to enhance electrophilic substitution at electron-rich positions .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) while improving yield and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
